Pyrrolidine, perchlorate
Description
Contextualization of Pyrrolidine (B122466) Derivatives in Organic Chemistry
Pyrrolidine, a saturated five-membered nitrogen-containing heterocycle, serves as a fundamental structural motif in a vast array of organic molecules. tandfonline.com Its derivatives are integral components of many natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as essential biomolecules such as the amino acid proline. nih.govnih.gov The non-planar, puckered structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable feature in the design of novel therapeutic agents. nih.gov This structural characteristic, along with the presence of up to four stereogenic centers, provides a scaffold for creating a multitude of stereoisomers, each with potentially distinct biological activities. nih.govresearchgate.net
In the realm of synthetic organic chemistry, pyrrolidine derivatives are widely employed as versatile building blocks and catalysts. nih.gov Proline and its derivatives, for instance, are frequently used as chiral catalysts in stereoselective reactions, facilitating the synthesis of optically pure compounds. nih.govorganic-chemistry.org The development of multicomponent reactions has further expanded the synthetic accessibility of complex pyrrolidine-containing molecules. tandfonline.com These synthetic methodologies are crucial for producing precursors for a wide range of pharmaceuticals, including drugs for treating cancer, bacterial infections, and diabetes. tandfonline.comnih.govmdpi.com
Overview of Perchlorate (B79767) Salts in Chemical Science
Perchlorate salts are compounds containing the perchlorate ion (ClO₄⁻), which is the conjugate base of the strong perchloric acid. youtube.com The perchlorate anion consists of a central chlorine atom tetrahedrally bonded to four oxygen atoms. These salts are typically colorless solids that readily dissolve in water. youtube.com One of their most notable characteristics is their strong oxidizing potential, which makes them valuable in various industrial applications. youtube.com
Common examples of perchlorate salts include ammonium (B1175870) perchlorate, potassium perchlorate, and sodium perchlorate. youtube.com Ammonium perchlorate is a key component in solid propellants for rockets and missiles. youtube.comresearchgate.net Potassium perchlorate is frequently used in pyrotechnics and fireworks. youtube.com Sodium perchlorate finds use in chemical synthesis and as an oxidizing agent. youtube.com Due to their industrial importance, perchlorates are produced on a large scale, often through the electrolysis of their corresponding chlorates. wikipedia.org
Beyond their role as oxidizers, perchlorate salts are also utilized in other scientific contexts. For instance, due to the generally non-complexing nature of the perchlorate anion and the high solubility of its sodium salt, it is often employed as a supporting electrolyte in electrochemistry and solution chemistry. wikipedia.org
Scope and Significance of Pyrrolidine-Perchlorate Research
The study of systems combining pyrrolidine derivatives with perchlorate anions is a specialized area of chemical research. These systems often manifest as pyrrolidinium (B1226570) perchlorate salts, where the nitrogen atom of the pyrrolidine ring is protonated, forming a cation that is then ionically bonded to the perchlorate anion.
Research into these compounds is significant for several reasons. The formation of perchlorate salts of pyrrolidine derivatives can be a crucial step in their synthesis and purification. For example, enantiomerically pure (S)-2-(triphenylsilyl)- and (S)-2-(methyldiphenylsilyl)pyrrolidinium perchlorates have been synthesized from their corresponding chloride salts by treatment with perchloric acid. semanticscholar.org The crystalline nature of these salts facilitates their characterization using techniques like X-ray crystallography, providing valuable insights into their three-dimensional molecular structures and hydrogen-bonding interactions. semanticscholar.org
Furthermore, the investigation of pyrrolidine-perchlorate systems extends to the field of coordination chemistry. Pyrrolidine-containing ligands can be incorporated into metal complexes with perchlorate as the counter-ion. The study of the crystal structure of these complexes, such as {2,2'-[1,1'-(Ethane-1,2-diyldinitrilo)-diethyl-idyne]diphenolato}bis-(pyrrolidine)cobalt(III) perchlorate, reveals details about the coordination geometry of the metal ion and the interactions between the complex cation and the perchlorate anion. nih.govnih.gov This information is vital for understanding the relationship between structure and reactivity in these coordination compounds.
Additionally, pyrrolidinium perchlorates can serve as precursors or catalysts in organic synthesis. For instance, poly(vinylpyrrolidinium) perchlorate has been investigated as a catalyst. researchgate.netdntb.gov.ua The study of the thermal properties and ionic conductivity of compounds like tetra-n-butylammonium perchlorate, which shares structural similarities with some pyrrolidinium salts, provides insights into the transport properties of these materials, which can be relevant for applications in areas like solid-state electrolytes. mdpi.com
Detailed Research Findings
The following tables summarize key data from research on various pyrrolidine-perchlorate compounds.
Table 1: Physicochemical Properties of Selected Pyrrolidine Perchlorate Derivatives
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Storage Condition (°C) | CAS Number |
|---|---|---|---|---|---|
| Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate | C₂₀H₂₄ClNO₄ | 377.87 | Neat | 2-8 | 66729-78-0 |
| 3-benzhydryloxy-1-ethyl-pyrrolidine perchlorate | Not specified | Not specified | Not specified | Not specified | 102584-45-2 |
Data sourced from chembk.comchemicalbook.comepa.gov
Table 2: Crystallographic Data of a Cobalt(III) Pyrrolidine Perchlorate Complex
| Compound | {2,2'-[1,1'-(Ethane-1,2-diyldinitrilo)-diethyl-idyne]diphenolato}bis-(pyrrolidine)cobalt(III) perchlorate p-xylene (B151628) hemisolvate |
|---|---|
| Molecular Formula | [Co(C₁₈H₁₈N₂O₂)(C₄H₉N)₂]ClO₄·0.5C₈H₁₀ |
| Molar Mass ( g/mol ) | 648.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 13.118(2) Å, b = 16.551(3) Å, c = 13.784(2) Å, β = 92.87(2)° |
| Volume (ų) | 2989.0(8) |
| Temperature (K) | 100 |
| Coordination Geometry | Slightly distorted octahedral |
Data sourced from nih.govnih.gov
In the crystal structure of the cobalt complex, the Co(III) ion is coordinated by the Schiff base ligand and two pyrrolidine molecules. nih.gov The pyrrolidine rings adopt slightly distorted chair conformations, and their nitrogen atoms participate in N-H⋯O hydrogen bonds with the perchlorate anions, forming infinite chains. nih.govnih.gov
Table 3: Crystallographic Data of Silyl-Substituted Pyrrolidinium Perchlorates
| Compound | (S)-2-(triphenylsilyl)pyrrolidinium perchlorate [(S)-1·HClO₄] | (S)-2-(methyldiphenylsilyl)pyrrolidinium perchlorate [(S)-2·HClO₄] |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
Data sourced from semanticscholar.org
The crystal structures of these silyl-substituted pyrrolidinium perchlorates show that the pyrrolidinyl nitrogen atom is protonated and forms hydrogen bonds with the perchlorate anions. semanticscholar.org The study of these structures provides insights into the non-covalent interactions that can influence the reactivity of these compounds in organocatalysis. semanticscholar.org
Properties
CAS No. |
22401-44-1 |
|---|---|
Molecular Formula |
C4H10ClNO4 |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
perchloric acid;pyrrolidine |
InChI |
InChI=1S/C4H9N.ClHO4/c1-2-4-5-3-1;2-1(3,4)5/h5H,1-4H2;(H,2,3,4,5) |
InChI Key |
CNHUCBXIKSSPHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrrolidine Perchlorate Compounds
Direct Synthesis Strategies for Pyrrolidinium (B1226570) Perchlorates
Direct synthesis methods provide straightforward access to pyrrolidinium perchlorate (B79767) salts through fundamental acid-base chemistry or condensation reactions where perchloric acid plays a key role.
Protonation Reactions Leading to Pyrrolidinium Perchlorate Salts
The most fundamental route to pyrrolidinium perchlorate salts is the direct protonation of a pyrrolidine (B122466) derivative with perchloric acid. This acid-base reaction is typically efficient and yields stable, often crystalline, salts.
A clear example is the preparation of enantiomerically-pure (S)-2-(triphenylsilyl)pyrrolidinium perchlorate and (S)-2-(methyldiphenylsilyl)pyrrolidinium perchlorate. mdpi.com These compounds were synthesized by treating the corresponding hydrochloride salts with an excess of 60 wt% perchloric acid. mdpi.com This process facilitates an anion exchange, resulting in the formation of the desired perchlorate salts as colorless single crystals. mdpi.com Similarly, various pyridinium (B92312) perchlorate salts have been prepared by reacting the parent pyridine (B92270) base with 70% perchloric acid, a method directly analogous to the synthesis of pyrrolidinium perchlorates. at.ua The resulting salts are typically purified by recrystallization from solvents like distilled water. at.ua
The stability and reactivity of these salts are points of interest. For instance, N-methyl-N-tosylpyrrolidinium perchlorate, a stable, crystalline salt, was formed from the reaction of N-methylpyrrolidine and tosyl chloride in the presence of silver perchlorate (AgClO₄). rsc.org While this involves an initial tosylation, the perchlorate is integral to the salt's formation and stability. The kinetic barrier to the reduction of the perchlorate ion, especially in cold and dilute conditions, makes perchloric acid a useful reagent for creating stable salts of organic bases without immediate decomposition of the anion. tera.org
Cyclocondensation Approaches Involving Perchloric Acid
Cyclocondensation reactions that utilize perchloric acid offer another direct pathway to pyrrolidinium perchlorate derivatives, particularly ternary iminium salts. In these syntheses, the formation of the cationic pyrrolidinium moiety and its precipitation as a perchlorate salt occur within the same process.
A notable application of this strategy is the synthesis of 1-(pyrrol-2-ylmethylene)pyrrolidinium perchlorate. acs.org This compound was prepared through the condensation of pyrrole-2-carboxaldehyde with pyrrolidine. The subsequent addition of aqueous perchloric acid to the reaction mixture caused the ternary iminium salt to precipitate, enabling its isolation in high yield. acs.org This method has been found useful for preparing various 4-substituted pyrrole-2-carboxaldehydes, as the positively charged iminium group acts as a meta-directing group for subsequent electrophilic substitutions. acs.org
The general utility of forming ternary iminium perchlorates from a variety of aldehydes and ketones has been described, with some condensations occurring spontaneously while others require the removal of water to proceed to completion. acs.org In a related context, 1-methyl-2-oxopyrrolidinium perchlorate has been studied as an ionic liquid catalyst for multicomponent Biginelli cyclocondensation reactions, highlighting the role of such perchlorate salts in promoting complex cyclization cascades. researchgate.net
Functionalization and Derivatization of Pyrrolidine Scaffolds Preceding Perchlorate Salt Formation
Advanced synthetic strategies often focus on first constructing a complex or functionalized pyrrolidine ring system, with the perchlorate salt being formed subsequently or being integral to the cyclization process itself.
Electroreductive Cyclization Routes to Pyrrolidine Derivatives for Perchlorate Salt Formation
Electroreductive cyclization presents a green and efficient method for synthesizing pyrrolidine derivatives, where perchlorate salts are essential components of the reaction medium as supporting electrolytes. beilstein-journals.orgnih.gov This technique involves the cyclization of an imine with a terminal dihaloalkane in a flow microreactor. nih.gov
In a model reaction, the electroreductive cyclization of an imine with 1,3-dibromopropane (B121459) was used to synthesize a pyrrolidine derivative. researchgate.net The process relies on a supporting electrolyte to facilitate the flow of current. Tetrabutylammonium (B224687) perchlorate (n-Bu₄N∙ClO₄) in a solvent like tetrahydrofuran (B95107) (THF) is commonly used for this purpose. nih.govresearchgate.net The reduction of the imine substrate at the cathode proceeds efficiently due to the large specific surface area of the microreactor, leading to good yields of the target compounds. nih.govnih.gov This method allows for the preparation of pyrrolidine derivatives on a preparative scale through continuous electrolysis. nih.gov
| Reactants | Electrolyte | Solvent | Reactor Type | Current Density | Yield |
|---|---|---|---|---|---|
| Benzylideneaniline, 1,4-dibromobutane | n-Bu₄N∙ClO₄ | THF | Batch-type | 12.7 mA cm⁻² | 13% (for 1,2-diphenylpiperidine) |
| Benzylideneaniline, 1,4-dibromobutane | n-Bu₄N∙ClO₄ | THF | Flow microreactor | 38.1 mA cm⁻² | 55% (for 1,2-diphenylpiperidine) |
| Imine, 1,3-dibromopropane | n-Bu₄N∙ClO₄ | THF | Flow microreactor | 38.1 mA cm⁻² | Data not specified for pyrrolidine, but method is applicable |
Photoreactions and Oxidative Coupling in Pyrrolidine-Fused Fullerene Perchlorate Synthesis
The synthesis of pyrrolidine-fused fullerenes represents a specialized area where perchlorate salts play a crucial role, either as promoters in oxidative coupling reactions or as counter-ions in photoreactive precursors.
Ferric perchlorate (Fe(ClO₄)₃) has been effectively used to mediate the one-step synthesis of N-unsubstituted 2,5-diaryl fulleropyrrolidines from acs.orgfullerene and N-unsubstituted arylmethanamines. acs.org This method is notable for its use of a cheap and readily available promoter. acs.org The stereoselective synthesis of amino-substituted cyclopentafullerenes can also be promoted by a mixture of magnesium perchlorate and ferric perchlorate. researchgate.net These reactions are considered a significant advancement in fullerene functionalization, providing access to novel fullerene derivatives through radical pathways. medscape.com For instance, the ferric perchlorate-promoted reaction of acs.orgfullerene with malonate esters yields disubstituted fullerene-fused lactones. acs.org
Photoreactions also provide a route to these complex structures. The photolysis of aminopolycarboxylic esters with C₆₀ can produce pyrrolidine ring-fused fullerene multicarboxylates. beilstein-journals.org In a different approach, cationic pyrrolinium perchlorate salts themselves can be the photoactive species. For example, the photolysis of N,N-di-n-butyl-3,4-(9',10'-dihydro-9',10'-anthraceno)-3-pyrrolinium perchlorate in acetone (B3395972) solution leads to a di-π-methane rearrangement, yielding a dibenzo[a,f]cyclopropa[cd]pentaleno-pyrrolidinium perchlorate. acs.org
Transition Metal-Catalyzed Syntheses of Pyrrolidine Perchlorate Precursors
Transition metal catalysis offers a powerful and versatile toolkit for the construction of the pyrrolidine ring, which can then be converted to a perchlorate salt. These methods are prized for their efficiency and stereocontrol.
Palladium-catalyzed reactions are prominent in this field. For example, the intramolecular aminoarylation of alkenes can generate pyrrolidines in good yields. mdpi.com This process involves the oxidative addition of an aryl bromide, followed by alkene insertion into a Pd-N bond and subsequent reductive elimination. mdpi.com Another key method is the aza-Heck cyclization, which can furnish chiral α-tertiary pyrrolidine derivatives with high enantioselectivity. mdpi.com
Copper catalysis is also widely employed. Chiral Cu(I) complexes can enable the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides to produce polisubstituted chiral pyrrolidines with excellent control over stereochemistry. acs.org More recently, a copper(I)-catalyzed enantioselective borylative dearomatization of pyrroles has been developed to afford pyrrolidine-type allylboronates, which are valuable precursors for further synthesis. nsf.gov
Furthermore, manganese-catalyzed electrocatalytic reactions provide another modern approach. An anodically coupled electrolysis using a manganese catalyst can achieve the stereoselective synthesis of chlorotrifluoromethylated pyrrolidines from 1,6-enynes. This reaction is conducted using tetrabutylammonium perchlorate (TBAClO₄) as an organic electrolyte, demonstrating a synergy between transition metal catalysis and electrochemical methods where a perchlorate salt is a key component.
| Catalyst/Metal | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Intramolecular Aminoarylation | Alkenyl Aryl Bromides | Fused Pyrrolidines | mdpi.com |
| Cu(I) / (R)-DTBM-Segphos | Asymmetric 1,3-Dipolar Cycloaddition | Azomethine Ylides, Alkenes | Chiral Substituted Pyrrolidines | acs.org |
| Mn Catalyst / TBAClO₄ | Electrocatalytic Ene-Yne Cyclization | 1,6-Enynes | Functionalized Pyrrolidines | |
| Rh-Catalyst | Intramolecular Hydroamination | Unactivated Alkenes | Benzyl Pyrrolidines | mdpi.com |
| Cu(I) Catalyst | Borylative Dearomatization | Pyrrole-2-carboxylates | Pyrrolidine Allylboronates | nsf.gov |
Comprehensive Structural Elucidation and Spectroscopic Characterization
Single Crystal X-ray Diffraction Analysis of Pyrrolidine (B122466) Perchlorate (B79767) Structures
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es While a crystal structure for the parent pyrrolidine perchlorate is not widely available in the reviewed literature, extensive studies on closely related substituted pyrrolidinium (B1226570) perchlorate salts provide deep insight into the expected structural features. For instance, the analysis of enantiomerically-pure (S)-2-(triphenylsilyl)pyrrolidinium perchlorate offers a clear model for the fundamental interactions and geometry. mdpi.com
In the solid state, pyrrolidine perchlorate exists as an ionic salt, composed of a pyrrolidinium cation and a perchlorate anion. The five-membered pyrrolidinium ring is not planar. Studies on related structures, such as bis(L-proline) hydrogen perchlorate, show that the pyrrolidine ring can adopt conformations between a half-chair and an envelope form. researchgate.net In silyl-substituted pyrrolidinium perchlorates, the specific conformation is influenced by the bulky substituent, but the fundamental puckering of the ring is a consistent feature. mdpi.com The perchlorate anion (ClO₄⁻) typically maintains a regular tetrahedral geometry. nih.gov The stereochemistry of the parent pyrrolidinium cation is achiral; however, analysis of chiral derivatives demonstrates how specific enantiomers direct the crystal packing. mdpi.com
The bonding within the pyrrolidinium cation and the perchlorate anion consists of standard covalent bonds. In the cation, C-N and C-C bond lengths are typical for single bonds in a saturated heterocyclic system. The protonation of the nitrogen atom results in N-H bonds that are active in hydrogen bonding. The perchlorate anion features four Cl-O bonds. In an ideal, isolated tetrahedral anion, all Cl-O bonds would be identical. However, in the crystal lattice, minor deviations in bond lengths and O-Cl-O angles can occur due to interactions with the surrounding cations, particularly through hydrogen bonding. nih.govmdpi.com For example, in pyridin-4-ylmethanaminium perchlorate monohydrate, the perchlorate anions show only a small root-mean-square deviation from ideal tetrahedral symmetry. nih.gov
Table 1: Representative Intramolecular Bond Lengths and Angles for a Substituted Pyrrolidinium Perchlorate Analogue (Data derived from (S)-2-(Methyldiphenylsilyl)pyrrolidinium Perchlorate mdpi.com)
| Parameter | Bond | Value | Parameter | Angle | Value |
| Bond Length | C-N | 1.491(3) - 1.507(3) Å | Bond Angle | C-N-C | ~109° |
| Bond Length | C-C | 1.522(3) Å | Bond Angle | O-Cl-O | ~109.5° |
| Bond Length | N-H | 0.847 - 1.082 Å | |||
| Bond Length | Cl-O | ~1.44 Å (typical) |
Note: This interactive table contains representative data from a closely related compound to illustrate typical bonding parameters.
The crystal structure of pyrrolidine perchlorate salts is dominated by electrostatic interactions between the pyrrolidinium cations and perchlorate anions, as well as an extensive network of hydrogen bonds. The N-H groups of the cation act as hydrogen-bond donors to the oxygen atoms of the perchlorate anions (N-H···O). nih.gov These interactions are crucial in consolidating the three-dimensional architecture. nih.gov
Crystal systems for related perchlorate salts are often monoclinic or orthorhombic. mdpi.commdpi.comat.ua For example, pyridin-4-ylmethanaminium perchlorate monohydrate crystallizes in the monoclinic system with the space group P2₁/n. nih.gov Similarly, a hemipyridine solvate of bis(pyridine)silver(I) perchlorate is also monoclinic, with space group C2/c. mdpi.com The specific unit cell parameters are unique to each crystalline compound and define the size and shape of the repeating unit of the crystal lattice. libretexts.org
Table 2: Illustrative Crystal Data for Related Perchlorate Salts
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |
| Pyridin-4-ylmethanaminium Perchlorate Monohydrate | Monoclinic | P2₁/n | - | - | - | - | nih.gov |
| [Ag(py)₂ClO₄]·0.5py | Monoclinic | C2/c | 19.1093(16) | 7.7016(8) | 20.6915(19) | 105.515(7) | mdpi.com |
| Tetrakis(cytosine)copper(II) Perchlorate | Orthorhombic | Pbcn | 19.454(2) | 10.185(2) | 13.604(1) | 90 | at.ua |
Note: This interactive table provides examples of crystallographic data from similar perchlorate-containing compounds to indicate the types of structures formed.
Vibrational Spectroscopy of Pyrrolidine Perchlorate Species
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the energy of molecular vibrations. These methods are essential for identifying functional groups and providing insight into molecular structure and bonding.
The infrared spectrum of pyrrolidine perchlorate is characterized by absorptions corresponding to the pyrrolidinium cation and the perchlorate anion. The protonated secondary amine group (-NH₂⁺-) of the pyrrolidinium cation gives rise to characteristic N-H stretching vibrations. cdnsciencepub.com In a study of bis(L-proline) hydrogen perchlorate, a close analogue, bands corresponding to the protonated imino group ([NH₂]⁺) and CH₂ groups were identified. researchgate.net The perchlorate anion, which has Td symmetry, has an intense, broad absorption band (ν₃) around 1100 cm⁻¹ associated with the asymmetric Cl-O stretching mode. mdpi.com The appearance of other weaker bands for the perchlorate ion, which are formally IR-inactive under Td symmetry, can indicate a reduction in symmetry due to the crystalline environment. mdpi.comresearchgate.net
Table 3: Key Infrared (IR) Vibrational Assignments for Pyrrolidine Perchlorate and Analogues
| Wavenumber (cm⁻¹) | Assignment | Vibration Type | Reference |
| ~3000-3200 | [NH₂]⁺ stretch | Stretching | researchgate.net |
| ~2800-3000 | C-H stretch | Stretching | scispace.com |
| ~1620-1560 | [NH₂]⁺ deformation | Bending (Scissoring) | cdnsciencepub.com |
| ~1100 (broad) | ν₃(ClO₄⁻) | Asymmetric Stretch | mdpi.com |
| ~930 | ν₁(ClO₄⁻) | Symmetric Stretch (if active) | mdpi.com |
| ~625 | ν₄(ClO₄⁻) | Bending | mdpi.com |
Note: This interactive table compiles typical IR absorption regions for the functional groups present in pyrrolidine perchlorate, based on data from analogous compounds.
Raman spectroscopy provides complementary information to IR spectroscopy. The perchlorate ion is a strong Raman scatterer, making this technique particularly useful for its detection and characterization. capes.gov.br The most prominent feature in the Raman spectrum of a perchlorate salt is an intense, sharp peak corresponding to the symmetric stretching mode (ν₁) of the ClO₄⁻ ion, which appears around 930-940 cm⁻¹. mdpi.comacs.org This peak is often used as an internal standard in quantitative Raman measurements. acs.orgresearchgate.net Other Raman-active modes for the perchlorate ion include the bending vibrations ν₂ and ν₄. mdpi.com The pyrrolidinium cation will also show characteristic Raman bands, such as those for C-H and C-N stretching and various ring deformation modes. researchgate.net In the Raman spectrum of bis(L-proline) hydrogen perchlorate, pyrrolidine ring vibrations were observed at 991, 918, and 882 cm⁻¹. researchgate.net
Table 4: Prominent Raman Shifts and Assignments for Pyrrolidine Perchlorate and Analogues
| Wavenumber (cm⁻¹) | Assignment | Vibration Type | Reference |
| ~930-940 (strong, sharp) | ν₁(ClO₄⁻) | Symmetric Stretch | mdpi.comacs.org |
| ~460 | ν₂(ClO₄⁻) | Bending | mdpi.com |
| ~625 | ν₄(ClO₄⁻) | Bending | mdpi.com |
| ~1100 | ν₃(ClO₄⁻) | Asymmetric Stretch | mdpi.com |
| ~880-990 | Pyrrolidine Ring | Ring Vibrations | researchgate.net |
Note: This interactive table highlights the characteristic Raman signals for the perchlorate ion and pyrrolidine ring, which are key identifiers for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and ions in solution and the solid state. For pyrrolidinium perchlorate, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the pyrrolidinium cation.
The ¹H NMR spectrum of the pyrrolidinium cation in pyrrolidinium perchlorate provides characteristic signals for the protons of the five-membered ring and the NH₂⁺ group. The chemical shifts are influenced by the electron density around the protons and the effects of the solvent and the perchlorate counter-ion.
A typical ¹H NMR spectrum would show distinct resonances for the α-protons (adjacent to the nitrogen atom) and the β-protons. The protons of the NH₂⁺ group are expected to be deshielded due to the positive charge on the nitrogen atom and their involvement in hydrogen bonding, thus appearing at a higher chemical shift (downfield).
The α-protons are also deshielded compared to the β-protons because of their proximity to the electron-withdrawing nitrogen atom. The integration of the peak areas would correspond to the number of protons in each unique chemical environment.
Table 1: Typical ¹H NMR Chemical Shift Ranges for the Pyrrolidinium Cation
| Protons | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| α-CH₂ | 3.0 - 3.5 | Multiplet |
| β-CH₂ | 1.8 - 2.2 | Multiplet |
Note: Chemical shifts are dependent on the solvent and concentration. The values provided are approximate ranges.
The ¹³C NMR spectrum of the pyrrolidinium cation is simpler than the ¹H spectrum due to the lower natural abundance of ¹³C and the common use of proton decoupling, which results in single lines for each unique carbon environment.
The spectrum typically shows two signals corresponding to the α-carbons and the β-carbons of the pyrrolidine ring. Similar to the ¹H NMR spectrum, the α-carbons are deshielded and appear at a higher chemical shift compared to the β-carbons due to the inductive effect of the adjacent positively charged nitrogen atom.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Pyrrolidinium Cation
| Carbons | Typical Chemical Shift (δ, ppm) |
|---|---|
| α-C | 45 - 50 |
Note: Chemical shifts are dependent on the solvent and concentration. The values provided are approximate ranges.
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to unambiguously assign the proton and carbon signals by correlating the chemical shifts of directly bonded and long-range coupled nuclei, respectively.
Electronic Absorption Spectroscopy (UV-Vis) in Pyrrolidine-Perchlorate Systems
UV-Vis spectroscopy probes the electronic transitions within a molecule or ion. For simple, saturated systems like the pyrrolidinium cation and the perchlorate anion, significant absorption is not expected in the near-UV and visible regions (200-800 nm). The electronic transitions in such species typically occur at higher energies, in the far-UV region.
The pyrrolidinium cation, being a saturated amine, does not possess π-electrons, and therefore, π → π* transitions are absent. The possible electronic transitions are σ → σ* and n → σ*, which require high energy and occur at wavelengths below 200 nm.
The perchlorate anion (ClO₄⁻) is also a saturated species and is generally transparent in the UV-Vis region. Its absorption bands are also located in the far-UV.
However, in certain contexts, such as in the presence of chromophoric substituents on the pyrrolidine ring or in the formation of charge-transfer complexes, absorption bands can appear in the accessible UV-Vis range. For instance, studies on all-trans-retinylpyrrolidiniminium perchlorate, which contains a conjugated polyene system, show strong absorption in the visible region. mdpi.com The position of the absorption maximum in such systems can be sensitive to the solvent polarity, a phenomenon known as solvatochromism.
In the case of unsubstituted pyrrolidinium perchlorate, the primary use of UV-Vis spectroscopy would be to confirm the absence of absorbing impurities. The cut-off wavelength, below which the solvent or the compound itself starts to absorb significantly, is an important parameter. For many applications, a wide window of transparency in the UV-Vis region is desirable.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT, ab initio, MP2, CCSD(T))
A range of quantum chemical methods are employed to study pyrrolidinium-based systems, each offering a different balance of computational cost and accuracy. Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, are widely used for geometry optimizations and frequency calculations due to their efficiency. nih.govacs.orgresearchgate.net For higher accuracy, especially when investigating subtle energetic differences or weak interactions, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are utilized. acs.orgrsc.org These high-level calculations are crucial for benchmarking DFT results and obtaining reliable energetic data. rsc.org
Geometry optimization is a fundamental computational step to locate the minimum energy structure of the pyrrolidinium (B1226570) perchlorate (B79767) ion pair on the potential energy surface. arxiv.orgarxiv.org This process involves iteratively calculating forces on the atoms and adjusting their positions until a stable equilibrium geometry is found. For pyrrolidinium perchlorate, this includes optimizing the internal structure of the pyrrolidinium cation, the tetrahedral perchlorate anion, and their relative orientation to maximize electrostatic and hydrogen bonding interactions.
Energetic profiling involves mapping the potential energy surface to understand the relative stabilities of different conformers and the energy barriers separating them. For the pyrrolidinium cation, a key focus is the puckering of the five-membered ring and the orientation of the N-H groups. acs.orgrsc.org Calculations reveal multiple low-energy conformers, and the energy difference between them is often small, typically a few kJ/mol.
Table 1: Illustrative Relative Energies of Pyrrolidinium Cation Conformers
This table presents hypothetical relative energy values for various conformers of the pyrrolidinium cation, as would be calculated by high-level quantum chemical methods. The specific values can be influenced by the computational method and basis set used. acs.orgrsc.org
| Conformer Description | Point Group | Illustrative ΔE (kJ/mol) | Calculation Method |
| Equatorial-Envelope | C_s | 0.00 | CCSD(T) |
| Axial-Envelope | C_s | 1.15 | CCSD(T) |
| Twist | C_2 | 3.50 | CCSD(T) |
| Transition State | |||
| Planar Ring | C_2v | 11.8 | CCSD(T) |
Quantum chemical calculations are instrumental in predicting vibrational spectra (Infrared and Raman), which can be directly compared with experimental measurements for validation. nih.govresearchgate.net Harmonic frequency calculations, typically performed at the DFT or MP2 level, can identify characteristic vibrational modes. acs.org For pyrrolidinium perchlorate, this includes the N-H stretching frequencies, which are sensitive to hydrogen bonding with the perchlorate anion, as well as the various C-H stretching and ring deformation modes. The calculated frequencies of the perchlorate anion's symmetric and asymmetric stretches can also be analyzed.
Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies
This table shows a hypothetical comparison between calculated and experimental vibrational frequencies for key functional groups in pyrrolidinium perchlorate, demonstrating how computational data aids in spectral assignment.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G**) | Hypothetical Experimental Frequency (cm⁻¹) |
| N-H Stretch (H-bonded) | 3250 | 3245 |
| Asymmetric CH₂ Stretch | 3010 | 3005 |
| Symmetric CH₂ Stretch | 2985 | 2980 |
| Cl-O Asymmetric Stretch | 1105 | 1098 |
| Cl-O Symmetric Stretch | 930 | 928 |
The pyrrolidine (B122466) ring is not planar and exhibits significant flexibility. Its conformational landscape is characterized by a process known as pseudorotation, where the ring puckering moves around the ring through low-energy intermediates. rsc.orgnih.gov The two primary conformations are the "envelope" (with four atoms in a plane and the fifth out of plane) and the "twist" (with no three atoms coplanar). acs.orgresearchgate.net
Computational studies show that for the pyrrolidinium cation, conformers with the N-H bond in an equatorial position are generally more stable than those with it in an axial position. rsc.org The energy barrier for pseudorotation is typically low, on the order of 10-12 kJ/mol, indicating that the ring is highly dynamic at room temperature. rsc.org The presence of the perchlorate anion and the formation of hydrogen bonds can influence the relative energies of these conformers and the dynamics of their interconversion. nih.gov
Electron Density and Bonding Analysis
Beyond structure and energy, computational methods allow for a deep analysis of the electron density distribution, revealing the nature of chemical bonds and intermolecular interactions.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. wikipedia.orgnih.gov In the context of pyrrolidinium perchlorate, AIM is particularly useful for studying the N-H···O hydrogen bonds between the cation and anion. rsc.orgresearchgate.net By locating a bond critical point (BCP) between the donor (H) and acceptor (O) atoms, the strength and nature of the interaction can be quantified. Key parameters at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), distinguish between covalent and closed-shell interactions like hydrogen bonds. researchgate.net
Table 3: Illustrative AIM Parameters for N-H···O Hydrogen Bonds
This table provides representative AIM values for the hydrogen bonds in a pyrrolidinium perchlorate ion pair. Positive values for the Laplacian are characteristic of closed-shell interactions, such as hydrogen bonds.
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Interpretation |
| N-H···O(ClO₃) | 0.025 | +0.085 | Moderate Hydrogen Bond |
| C-H···O(ClO₃) | 0.009 | +0.030 | Weak C-H···O Interaction |
Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs, consistent with Lewis structures. rsc.org This method is used to investigate charge distribution, hybridization, and stabilizing electronic delocalization effects, such as hyperconjugation. researchgate.netresearchgate.net For pyrrolidinium perchlorate, NBO analysis quantifies the natural atomic charges, confirming the positive charge is distributed across the pyrrolidinium cation, primarily on the hydrogen atoms attached to nitrogen and carbon. researchgate.net Furthermore, it can identify the specific orbital interactions between the filled lone-pair orbitals of the perchlorate's oxygen atoms and the antibonding N-H* orbital of the cation, providing a quantitative measure of the hydrogen bond strength in terms of stabilization energy (E(2)).
Table 4: Illustrative NBO Analysis Results
This table displays sample NBO charges and second-order perturbation theory analysis of the Fock matrix (E(2)) for the primary hydrogen bond interaction.
| Atom (in Cation) | Natural Charge (e) | Donor NBO (Anion) | Acceptor NBO (Cation) | E(2) (kJ/mol) |
| N | -0.65 | LP(O) | σ*(N-H) | 35.5 |
| H (on N) | +0.48 | |||
| C (alpha) | -0.20 | |||
| H (on C_alpha) | +0.15 |
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Theory
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) theory are two such approaches that provide a detailed picture of a molecule's reactivity and kinetic stability.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net
For the pyrrolidinium cation, the positive charge is expected to be localized around the nitrogen atom and the associated hydrogen atoms, making these areas the primary electrophilic sites. In the perchlorate anion (ClO₄⁻), the oxygen atoms carry a significant negative charge, rendering them strong nucleophilic sites.
In a study on p-nitroanilinium perchlorate, MEP analysis revealed distinct positive potential around the ammonium (B1175870) group and negative potential around the perchlorate and nitro groups, clearly identifying the electrophilic and nucleophilic centers, respectively. researchgate.net Similarly, for other organic-inorganic salts, MEP maps help in understanding the regions of electrostatic attraction between the cation and anion. wolfram.com
Table 1: Illustrative Molecular Electrostatic Potential (MEP) Characteristics of a Related Organic Perchlorate
| Compound | Method | Positive Potential Region (Electrophilic Site) | Negative Potential Region (Nucleophilic Site) |
| p-Nitroanilinium Perchlorate | B3LYP/6-311++G(d,p) | Anilinium NH₃⁺ group | Perchlorate (ClO₄⁻) and Nitro (NO₂) groups |
This table is illustrative and based on data for a related compound due to the absence of specific published MEP studies on pyrrolidinium perchlorate.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sci-hub.se The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). sci-hub.se The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net
For an ionic compound like pyrrolidinium perchlorate, the HOMO is typically associated with the anion (perchlorate), and the LUMO is associated with the cation (pyrrolidinium). The HOMO-LUMO energy gap can be calculated using computational methods like DFT. For instance, in a study on pyrrole, the HOMO-LUMO gap was calculated to be 6.830 eV, indicating its relative stability. researchgate.net In another example involving 2-cyanopyridinium perchlorate, the HOMO and LUMO energies were reported as -0.31714 eV and -0.10833 eV, respectively, resulting in a small energy gap of 0.20881 eV, which suggests a potential for electronic transitions. scirp.org
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These parameters provide further quantitative measures of the molecule's reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Related Compound
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| 2-Cyanopyridinium Perchlorate | -0.31714 | -0.10833 | 0.20881 |
| Pyrrole (for comparison) | Not specified | Not specified | 6.830 |
This table presents data from related compounds to illustrate the concepts, as specific FMO calculations for pyrrolidinium perchlorate were not available in the searched literature.
Hirshfeld Surface Analysis and Quantitative Crystal Packing Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. capes.gov.br By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of molecules as they "see" each other in the crystal.
For ionic compounds like pyrrolidinium perchlorate, the dominant interactions are expected to be the strong electrostatic attractions and hydrogen bonds between the pyrrolidinium cation and the perchlorate anion. In a study of 2-amino, 3-nitropyridinium perchlorate, Hirshfeld analysis revealed that O···H interactions were the most significant, contributing 54.2% to the crystal packing. crystalexplorer.net Similarly, for 1,1'-(ethane-1,2-diyl)dipyridinium perchlorate, H···O interactions accounted for 51% of the contacts for the dication. researchgate.net These findings highlight the primary role of hydrogen bonding in the crystal structures of organic perchlorates.
Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Perchlorate Salts
| Compound | Interaction Type | Contribution (%) |
| 2-Amino, 3-nitropyridinium perchlorate | O···H | 54.2 |
| 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one | H···H | 36.2 |
| H···C/C···H | 20.9 | |
| H···O/O···H | 17.8 | |
| H···N/N···H | 12.2 |
This table is based on data for related compounds to demonstrate the type of information obtained from Hirshfeld surface analysis.
Energy frameworks are a powerful visualization tool derived from interaction energies calculated between molecular pairs in a crystal. nih.gov They provide a three-dimensional representation of the crystal's supramolecular architecture, with cylinders connecting the centroids of interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction energy, offering a clear picture of the dominant packing motifs and the anisotropy of the crystal packing. nih.gov
Supramolecular Architectures and Non Covalent Interactions
Hydrogen Bonding Networks in Pyrrolidine (B122466) Perchlorate (B79767) Crystals
Hydrogen bonds are the principal directional forces governing the supramolecular assembly in pyrrolidinium (B1226570) perchlorate. The protonated nitrogen atom of the pyrrolidinium cation serves as a strong hydrogen bond donor, while the oxygen atoms of the perchlorate anion act as effective acceptors. This donor-acceptor pairing is the cornerstone of the crystalline lattice.
The most significant intermolecular interaction in the crystal structure of pyrrolidinium perchlorate is the classical hydrogen bond between the secondary amine group (N⁺—H) of the pyrrolidinium cation and the oxygen atoms of the perchlorate anion (ClO₄⁻). In the protonated state, the pyrrolidinium ring possesses two hydrogen atoms on the nitrogen (N—H₂⁺), both capable of forming strong hydrogen bonds.
Studies on analogous compounds, such as (S)-2-(triphenylsilyl)pyrrolidinium perchlorate, reveal that the pyrrolidinyl nitrogen atom is protonated and engages in hydrogen bonds with multiple perchlorate anions. mdpi.comacs.org Each N-H group typically forms a bond with an oxygen atom of a neighboring perchlorate ion. For instance, in the crystal structure of (S)-2-(triphenylsilyl)pyrrolidinium perchlorate, two distinct N—H⋯O hydrogen bonds are observed, linking the cation to two different perchlorate anions. mdpi.com One of these interactions is characterized by a donor-acceptor distance (N⋯O) of 2.845 Å, while the other is slightly longer at 2.940 Å. mdpi.com These strong interactions effectively connect the ionic components into a cohesive network.
The presence of O—H⋯O hydrogen bonds would occur if the salt crystallizes with water molecules, forming a hydrate. In such cases, water molecules can act as bridges, accepting a hydrogen bond from a pyrrolidinium N—H group and donating hydrogen bonds to the oxygen atoms of the perchlorate anions. This is observed in the crystal structure of pyridin-4-ylmethanaminium perchlorate monohydrate, where water molecules are integral to the intricate tri-periodic network, forming both O—H⋯N and O—H⋯O bonds. nih.gov
Table 1: Representative Hydrogen Bond Geometries in Substituted Pyrrolidinium Perchlorate Salts Data extracted from studies on (S)-2-(triphenylsilyl)pyrrolidinium perchlorate. mdpi.comacs.org
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N—H(1N)···O(1) | 0.911 | 1.966 | 2.845 | 161.8 |
| N—H(2N)···O(2) | 0.773 | 2.230 | 2.940 | 152.8 |
Beyond the dominant N—H⋯O bonds, weaker C—H⋯O hydrogen bonds also contribute to the stability of the crystal lattice. The methylene (B1212753) (CH₂) groups of the pyrrolidinium ring can act as weak hydrogen bond donors, with the perchlorate oxygen atoms serving as acceptors. While individually less energetic than classical hydrogen bonds, the cumulative effect of multiple C—H⋯O interactions can be significant in determining the final crystal packing. doaj.org These interactions help to satisfy the coordination sphere of the perchlorate anions and fill the voids in the crystal structure. In various organic perchlorate salts, such as those with imidazolium (B1220033) cations, weak C—H⋯O interactions are instrumental in linking ions into chains. researchgate.net
Similarly, weak C—H⋯N interactions could theoretically exist, but they are less common in this specific salt. doaj.org For such an interaction to occur, a suitable nitrogen acceptor is required. In the case of simple pyrrolidinium perchlorate, the only nitrogen atom is the protonated N⁺—H₂ center, which is a poor hydrogen bond acceptor. Therefore, C—H⋯N bonds are not expected to be a significant feature of the supramolecular structure.
The interplay of strong N—H⋯O and weaker C—H⋯O hydrogen bonds leads to the formation of extended supramolecular assemblies. The connectivity can result in simple one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) networks.
In many amine-perchlorate salts, the fundamental motif involves cations being linked by anions. For example, in a complex containing pyrrolidine ligands, N—H⋯O hydrogen bonds with perchlorate anions connect the ionic species into infinite one-dimensional chains. rsc.orgcapes.gov.br In the crystal structure of S,S-Diphenyl-S-pyrrolidinoiminosulfonium perchlorate, cation-anion pairs linked by N—H⋯O bonds are further connected by C—H⋯O and C—H⋯N hydrogen bonds, resulting in a robust three-dimensional network. doaj.org This demonstrates how the combination of strong and weak hydrogen bonds builds up structural complexity from simple pairs of ions to extended arrays.
Aromatic Interactions (π-π Stacking) in Crystalline States
Aromatic interactions, specifically π-π stacking, are not a feature of the supramolecular architecture of simple pyrrolidine perchlorate. This type of non-covalent interaction occurs between aromatic rings. The pyrrolidinium cation is derived from pyrrolidine, which is an aliphatic, saturated heterocycle and lacks a π-electron system. Consequently, it cannot participate in π-π stacking interactions, which are common in the crystal structures of salts containing aromatic cations like pyridinium (B92312) or imidazolium. rsc.org
Role of the Perchlorate Anion in Directing Supramolecular Organization
The perchlorate anion (ClO₄⁻) plays a critical and multifaceted role in directing the supramolecular organization of the crystal. Its influence stems from its geometry, charge distribution, and ability to act as a multidentate hydrogen bond acceptor.
The perchlorate ion has a tetrahedral geometry with the negative charge distributed over the four oxygen atoms. This makes all four oxygen atoms potential hydrogen bond acceptors. This multidentate nature allows a single perchlorate anion to interact with multiple pyrrolidinium cations simultaneously. As seen in related structures, a perchlorate ion can accept hydrogen bonds from the N-H groups of two different cations, effectively bridging them. mdpi.comacs.org
This bridging capability is fundamental to the construction of extended networks. By linking cationic units, the perchlorate anions prevent the formation of simple discrete ion pairs and instead promote the growth of 1D, 2D, or 3D assemblies. The specific arrangement is influenced by the need to optimize all hydrogen bonding interactions, including the weaker C—H⋯O contacts, leading to a highly organized and stable crystalline solid. nih.govrsc.org The anion's role is therefore not merely as a charge-balancing species, but as an active and essential structural director in the crystal engineering of the salt.
Coordination Chemistry of Pyrrolidine Perchlorate Complexes
Synthesis and Characterization of Metal Complexes Featuring Pyrrolidine (B122466) Ligands and Perchlorate (B79767) Counterions
The synthesis of metal complexes containing pyrrolidine and perchlorate typically involves the reaction of a metal salt, often a perchlorate salt to provide the counterion, with the pyrrolidine ligand in a suitable solvent. Alternatively, a metal halide or acetate (B1210297) salt can be used, followed by the addition of a soluble perchlorate salt to facilitate anion exchange. The pyrrolidine ligand can be the simple parent heterocycle or a more complex derivative functionalized to create multidentate chelating agents.
A notable example is the synthesis of Cobalt(III) complexes. Three such complexes of the type [Co(salophen)(amine)₂]ClO₄, where the amine is pyrrolidine (among others like morpholine (B109124) and piperidine), have been synthesized. These were prepared and subsequently characterized using a suite of analytical techniques including elemental analysis, IR, UV-Vis, and NMR spectroscopy. The characterization confirmed the formation of the desired complexes where two pyrrolidine molecules coordinate to the cobalt center in the axial positions of an octahedral geometry, with the tetradentate salophen ligand occupying the equatorial plane and a perchlorate anion serving as the counterion. researchgate.net
In another study, a Thorium(IV) complex with a Mannich base derived from pyrrolidine, benzamide, and benzaldehyde (B42025) (N-Pyrrolidinobenzylbenzamide, PBB) and a perchlorate anion was synthesized. The resulting complex, with the formula [Th(PBB)₃(ClO₄)], was characterized by elemental analysis, molar mass determination, conductivity measurements, and various spectroscopic and thermal methods. These characterization techniques helped in elucidating the probable structure of the complex, indicating that the PBB ligand acts in a bidentate fashion while the perchlorate anion is a unidentate ligand. escholarship.org
The characterization of these complexes is crucial for confirming their composition and understanding their properties. X-ray diffraction is a powerful tool for determining the solid-state structure, as demonstrated in the case of [Co(salophen)(pyrrolidine)₂]ClO₄, which provided precise details about bond lengths and angles. researchgate.net
Coordination Geometries and Ligand Field Environments in Pyrrolidine-Metal-Perchlorate Systems
In the case of the [Co(salophen)(pyrrolidine)₂]ClO₄ complex, single-crystal X-ray diffraction revealed a distorted octahedral geometry around the Cobalt(III) ion. The tetradentate salophen ligand defines the equatorial plane, and the two pyrrolidine ligands occupy the axial positions. The pyrrolidine rings are oriented in a way that allows for the formation of intramolecular N-H···O hydrogen bonds. The coordination polyhedron possesses Cₛ symmetry, and the salophen ligand itself is not planar. researchgate.net
Another example is the crystal structure of (+)₅₈₉-β₂-((R)-alaninato)(1,7-bis(2(S)-pyrrolidyl)-2,6-diazaheptane)cobalt(III) perchlorate dihydrate. In this complex, the cobalt(III) ion is also in a distorted octahedral environment, coordinated by the nitrogen atoms of the multidentate ligand that incorporates pyrrolidine rings and an alaninato ligand. The perchlorate ions are present as counterions and are involved in hydrogen bonding with the complex cation and water molecules in the crystal lattice. mdpi.com
The ligand field environment in these systems is primarily determined by the directly coordinated ligands, such as the nitrogen atoms of pyrrolidine. The perchlorate anion, when not directly coordinated, has a minimal effect on the d-orbital splitting of the metal center. However, its presence is crucial for charge balance and for influencing the crystal packing through electrostatic interactions and hydrogen bonding. ugr.es
| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |
|---|---|---|---|---|
| [Co(salophen)(pyrrolidine)₂]ClO₄ | Co(III) | Distorted Octahedral | Two axial pyrrolidine ligands; non-planar salophen ligand; intramolecular N-H···O hydrogen bonds. | researchgate.net |
| (+)₅₈₉-β₂-((R)-alaninato)(1,7-bis(2(S)-pyrrolidyl)-2,6-diazaheptane)cobalt(III) perchlorate dihydrate | Co(III) | Distorted Octahedral | Multidentate ligand with pyrrolidine moieties; perchlorate as counterion involved in H-bonding. | mdpi.com |
| [Th(PBB)₃(ClO₄)] | Th(IV) | Unavailable | Bidentate PBB ligand; unidentate perchlorate ligand. | escholarship.org |
Spectroscopic Signatures of Metal-Pyrrolidine-Perchlorate Coordination
Spectroscopic techniques are invaluable for probing the electronic and structural properties of these coordination complexes. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique insights.
Infrared (IR) Spectroscopy: In the IR spectra of these complexes, the vibrational bands of both the pyrrolidine ligand and the perchlorate anion can be identified. The N-H stretching frequency of the coordinated pyrrolidine is often shifted compared to the free ligand, which is indicative of coordination to the metal center. The perchlorate anion exhibits characteristic vibrational modes. A single, sharp band around 1100 cm⁻¹ suggests an ionic, non-coordinated perchlorate with Td symmetry. If the perchlorate ion is coordinated to the metal center (unidentate or bidentate), this band splits into multiple bands due to the lowering of its symmetry, providing a useful diagnostic tool for its coordination mode. escholarship.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes are dominated by d-d transitions (for transition metals) and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. For the [Co(salophen)(pyrrolidine)₂]ClO₄ complex, the UV-Vis spectrum helps to confirm the +3 oxidation state of cobalt and provides information about the ligand field strength. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful for characterizing the structure of diamagnetic complexes in solution. For the [Co(salophen)(pyrrolidine)₂]ClO₄ complex, the NMR spectra show resonances for the protons and carbons of the pyrrolidine and salophen ligands. The chemical shifts and coupling patterns can confirm the coordination of the ligands and provide information about the symmetry of the complex in solution. researchgate.net
| Complex | Spectroscopic Technique | Key Observations | Interpretation | Reference |
|---|---|---|---|---|
| [Co(salophen)(pyrrolidine)₂]ClO₄ | IR | Characteristic bands for salophen and pyrrolidine; bands for ClO₄⁻. | Confirms presence of both ligands and the counterion. | researchgate.net |
| UV-Vis | Bands corresponding to Co(III) in an octahedral environment. | Confirms oxidation state and coordination geometry. | researchgate.net | |
| ¹H & ¹³C NMR | Resonances consistent with coordinated pyrrolidine and salophen ligands. | Elucidates the solution structure and confirms coordination. | researchgate.net |
Mechanistic Studies and Reactivity Profiling
Computational Analysis of Pyrrolidine-Derived Iminium Ion Stability and Reactivity
Computational chemistry provides powerful tools to elucidate the stability and reactivity of transient species such as pyrrolidine-derived iminium ions. The tendency of carbonyl compounds to form iminium ions upon reaction with pyrrolidine (B122466) has been a subject of detailed computational examination. nih.gov
Density Functional Theory (DFT) calculations, particularly using the M06-2X/6-311+G(d,p) method, have been employed to determine the equilibrium positions for the exchange of a pyrrolidine moiety between different carbonyl compounds. nih.govacs.org These studies quantify the relative stability of various iminium ions to hydrolysis. For instance, the effect of conjugation on the stability of these ions has been systematically evaluated. The introduction of an additional double bond results in a relative stabilization of approximately 3.5 kcal/mol. nih.govacs.org
The relative stability of pyrrolidine-derived iminium ions is a key factor in predicting the course of many organic reactions. The computational data, often corroborated by experimental techniques like ¹H NMR spectroscopy, allows for a quantitative understanding of these equilibria. nih.gov
Table 1: Calculated Relative Stabilization Energies of Conjugated Pyrrolidinium (B1226570) Ions
| Reaction | Additional Conjugation | ΔE (kcal/mol) |
| Exchange between enals and dienals | One double bond | ~3.5 |
| Exchange between dienals and trienals | One double bond | ~3.5 |
| Exchange involving a phenyl group | Phenyl ring | ~5.0 |
Data sourced from computational studies at the M06-2X/6-311+G(d,p) level of theory. acs.org
Investigation of Dehydrogenation Reaction Mechanisms for Pyrrolidines
The dehydrogenation of pyrrolidines to form aromatic pyrroles is a significant transformation in organic synthesis. Mechanistic investigations, combining experimental and computational approaches, have shed light on the pathways of these reactions.
One notable example is the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines. nih.govacs.org The proposed mechanism involves an initial α-nitrogen hydride abstraction from the pyrrolidine by the Lewis acidic borane, forming an iminium borohydride (B1222165) intermediate. nih.govacs.org Subsequent deprotonation of the iminium ion by a molecule of the starting pyrrolidine generates a dihydropyrrole and an ammonium (B1175870) borohydride. nih.govacs.org The catalytic cycle is completed by the regeneration of the B(C₆F₅)₃ catalyst. nih.govacs.org DFT calculations have been instrumental in mapping the free energy landscape of this process, identifying the key transition states and intermediates. nih.gov
Visible-light photoredox catalysis has also emerged as a powerful tool for the dehydrogenative aromatization of pyrrolidines. d-nb.info In these systems, an excited-state photocatalyst initiates a sequence of single-electron transfer (SET) steps, leading to the formation of an α-amino radical. This radical can then be further oxidized to an iminium ion, which subsequently undergoes deprotonation to advance the dehydrogenation process. d-nb.info The specific mechanism can be influenced by the choice of photocatalyst, solvent, and any additives. d-nb.info
Theoretical and Experimental Studies of Ring Expansion and Cyclization Mechanisms
The pyrrolidine ring system can be synthesized through various cyclization strategies, and it can also participate in ring expansion reactions. A novel approach to pyrrolidine synthesis involves the photo-promoted ring contraction of pyridines using a silylborane. osaka-u.ac.jpnih.gov This reaction proceeds through a series of intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, ultimately yielding a pyrrolidine derivative with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov
Intramolecular cyclization reactions are also a cornerstone of pyrrolidine synthesis. These can involve the amination of unsaturated carbon-carbon bonds or the insertion of a nitrene species into a C-H bond. osaka-u.ac.jp Copper-catalyzed intramolecular C-H amination of N-fluoro amides provides a direct route to pyrrolidines. nih.gov Mechanistic studies, including the isolation and characterization of copper(II) fluoride (B91410) intermediates, support a Cu(I)/Cu(II) catalytic cycle. nih.gov
Stereoselectivity and Chirality in Pyrrolidine Perchlorate-Mediated Reactions
Chiral pyrrolidine derivatives are widely used as organocatalysts to induce stereoselectivity in a vast array of chemical transformations. The stereochemical outcome of these reactions is often dictated by the formation of chiral iminium ions or enamines as key intermediates.
The synthesis of stereochemically defined pyrrolidines is of paramount importance for their application in asymmetric catalysis and medicinal chemistry. nih.gov Stereoselective methods for the synthesis of pyrrolidine derivatives can be broadly classified into two categories: those that start with a chiral pyrrolidine precursor, such as proline, and those that construct the chiral pyrrolidine ring from acyclic precursors through stereoselective cyclization. nih.gov
A diastereoselective synthesis of pyrrolidines can be achieved from chiral N-allyl oxazolidines through a tandem hydrozirconation-Lewis acid mediated cyclization sequence. nih.gov Another powerful strategy involves a "memory of chirality" assisted intramolecular Sₙ2' reaction of α-amino ester enolates with allylic halides, which provides functionalized pyrrolidines with excellent diastereoselectivity and enantioselectivity.
The principles of stereoselection in these reactions are rooted in the controlled formation of specific stereoisomeric intermediates and transition states. The steric and electronic properties of the pyrrolidine catalyst or auxiliary play a decisive role in directing the approach of reactants, thereby establishing the chirality of the final product.
Specialized Applications in Chemical Science
Pyrrolidine (B122466) Perchlorate (B79767) Derivatives as Precursors in Advanced Organic Synthesis
The pyrrolidine ring is a fundamental structural motif present in numerous natural products and synthetic compounds. nih.gov Derivatives of pyrrolidine are crucial precursors in the stereoselective synthesis of more complex molecules. nih.gov While direct applications of pyrrolidine perchlorate as a precursor are not extensively detailed in readily available literature, the synthesis of various functionalized pyrrolidines often involves multiple steps where the corresponding salts, including perchlorates, could play a role in purification, stabilization, or as intermediates.
The synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing, optically pure pyrrolidine ring (often derived from proline or 4-hydroxyproline) and the stereoselective cyclization of acyclic starting materials. nih.gov These pathways lead to a wide array of substituted pyrrolidines that serve as key building blocks in the construction of complex molecular architectures.
Table 1: Synthetic Strategies for Pyrrolidine Derivatives
| Synthetic Approach | Starting Materials | Key Transformations | Resulting Structures |
| Functionalization of Cyclic Precursors | Proline, 4-Hydroxyproline | Reduction, Oxidation, Alkylation, Amidation | Chiral substituted pyrrolidines |
| Cyclization of Acyclic Precursors | Acyclic amines and carbonyl compounds | Reductive amination, Cycloaddition reactions | Functionalized pyrrolidine rings |
Utilization in Materials Science, Excluding Medical Applications
The unique properties of pyrrolidinium (B1226570) salts, particularly those containing the perchlorate anion, have led to their use in advanced materials science, notably in electrochemistry and as components of energetic materials.
Pyrrolidinium-based ionic liquids (ILs) are a class of molten salts with melting points below 100 °C. They are characterized by their high ionic conductivity, wide electrochemical stability windows, low volatility, and good thermal stability. nih.govmdpi.com These properties make them highly suitable for use as electrolytes in various electrochemical devices, including batteries. nih.gov
The physicochemical properties of pyrrolidinium ILs can be tuned by modifying the structure of the cation (e.g., the length of the alkyl chain) and by pairing it with different anions. nih.gov Pyrrolidinium cations are favored for their versatility and the favorable properties they impart to the resulting ILs. mdpi.com For instance, N-alkyl-N-methylpyrrolidinium cations combined with anions like bis(fluorosulfonyl)imide (FSI) or bis(trifluoromethanesulfonyl)imide (TFSI) have been extensively studied. researchgate.net While the perchlorate anion is less common in recent literature for battery applications due to safety concerns, the principles of using pyrrolidinium cations in ILs are well-established.
Pyrrolidinium-based ILs serve as stable electrolytes that can facilitate ion transport between the anode and cathode in electrochemical cells. nih.gov Their wide electrochemical stability window is particularly advantageous, as it allows for their use with high-voltage electrode materials. mdpi.com
Table 2: Properties of Selected Pyrrolidinium-Based Ionic Liquids
| Cation | Anion | Melting Point (°C) | Ionic Conductivity | Electrochemical Stability Window (V) |
| N-propyl-N-methylpyrrolidinium (PY13) | bis(fluorosulfonyl)imide (FSI) | -9 | High | ~5 |
| N-butyl-N-methylpyrrolidinium (PY14) | bis(fluorosulfonyl)imide (FSI) | -18 | High | ~5 |
| N-butyl-N-methylpyrrolidinium | bis(trifluoromethanesulfonyl)imide (TFSI) | - | High (3 mS cm⁻¹) | Wide |
Data compiled from multiple sources. mdpi.comresearchgate.net
Perchlorate salts are well-known for their explosive nature and are key components in many energetic materials due to their high oxygen content and good thermal stability. ucr.edumdpi.com They act as potent oxidizers in pyrotechnic and propellant formulations. ucr.edu The explosive properties of materials containing perchlorate ions are linked to the chemical bonding of these ions and their intermolecular interactions within the crystal structure. tus.ac.jptechexplorist.com
The development of novel energetic materials often involves combining an organic fuel with an inorganic oxidizer. Nitrogen-rich organic cations are frequently paired with oxidizing anions like perchlorate to create energetic salts. nih.gov These salts can exhibit high density, positive enthalpy of formation, and thermal stability. nih.gov For instance, 1,2,4-triazolium perchlorate is an example of a salt-based energetic material where the nitrogen-rich azole serves as the fuel and the perchlorate as the oxidizer. nih.gov
While specific research on "pyrrolidine perchlorate" as a primary energetic material is not abundant, the principles of using organic cations with perchlorate anions are directly applicable. The pyrrolidine moiety would act as the fuel component. The performance of such energetic materials is often evaluated based on parameters like detonation velocity and pressure, which are influenced by the material's density and enthalpy of formation. at.ua
Table 3: Examples of Energetic Materials Containing Perchlorate
| Compound/Mixture | Role of Perchlorate | Key Properties |
| Ammonium (B1175870) Perchlorate (AP) | Oxidizer | Widely used in solid rocket propellants. mdpi.com |
| Potassium Perchlorate (PP) | Oxidizer | Used in pyrotechnics, fast burn rate. ucr.edu |
| 1,2,4-triazolium perchlorate | Oxidizer | Example of a nitrogen-rich energetic salt. nih.gov |
| Tetraamminecopper(II) perchlorate (TACP) | Oxidizer | A well-known energetic coordination compound. at.ua |
| Copper(II) perchlorate complex with cytosine | Oxidizer | Secondary explosive with moderate performance. at.ua |
Role as Reagents or Catalysts in Non-Biomedical Organic Transformations
Chiral pyrrolidine derivatives are among the most powerful and widely used organocatalysts in asymmetric synthesis. nih.govnih.gov They are capable of promoting a vast array of chemical transformations in an enantioselective manner, avoiding the use of metal catalysts. nih.gov
The catalytic activity of chiral pyrrolidines stems from their ability to form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. nih.gov This activation mode allows for a variety of subsequent enantioselective transformations. The pyrrolidine scaffold is considered a "privileged motif" in organocatalysis. nih.gov While many pyrrolidine-based catalysts are used as free bases or with other counterions, the use of their perchlorate salts can influence their solubility, stability, and catalytic activity in certain reaction media. The perchlorate anion is a weakly coordinating anion, which can be beneficial in maintaining the high reactivity of the cationic catalytic species.
Chiral pyrrolidine catalysts have been successfully employed in a wide range of asymmetric reactions, including aldol reactions, Michael additions, and Diels-Alder reactions. nih.govnih.gov The seminal work on proline-catalyzed intermolecular aldol reactions marked a significant milestone in the field of organocatalysis. nih.gov Since then, numerous modifications of the pyrrolidine structure have been developed to enhance the efficiency and selectivity of these catalysts. nih.gov
The stereochemical outcome of these reactions is controlled by the chiral environment created by the catalyst, which directs the approach of the reactants. The substituent on the pyrrolidine ring plays a crucial role in creating the necessary steric hindrance to favor the formation of one enantiomer over the other.
Table 4: Asymmetric Reactions Catalyzed by Chiral Pyrrolidine Derivatives
| Reaction Type | Catalyst Activation Mode | Key Features |
| Aldol Reaction | Enamine | Formation of chiral β-hydroxy carbonyl compounds. |
| Michael Addition | Enamine | Enantioselective conjugate addition to α,β-unsaturated systems. nih.gov |
| Diels-Alder Reaction | Iminium | Asymmetric [4+2] cycloadditions. nih.gov |
| α-Amination | Enamine | Direct introduction of a nitrogen atom at the α-position of a carbonyl compound. |
| α-Chlorination | Enamine | Enantioselective formation of α-chloro carbonyl compounds. |
Q & A
Q. What are the established methods for synthesizing pyrrolidine perchlorate, and what purity considerations are critical for downstream applications?
Pyrrolidine perchlorate is synthesized by reacting pyrrolidine with perchloric acid in anhydrous ether, yielding a hygroscopic salt. Key steps include:
- Dropwise addition of pyrrolidine to chilled perchloric acid (70%) in ether to minimize exothermic side reactions.
- Immediate filtration of the precipitated salt under inert gas to avoid hydration .
- Purity is verified via elemental analysis (C, H, N, Cl) and FT-IR spectroscopy (characteristic N–H stretching at 3100–3300 cm⁻¹ and ClO₄⁻ vibrations at 1100 cm⁻¹) .
Q. How does the crystal structure of pyrrolidine perchlorate inform its reactivity in coordination chemistry?
Single-crystal X-ray diffraction reveals:
- Pyrrolidinium cations adopt slightly distorted chair conformations.
- Perchlorate anions form N–H⋯O hydrogen bonds (2.8–3.1 Å) with pyrrolidinium, creating infinite chains along the crystallographic b-axis.
- Weak C–H⋯O interactions stabilize the lattice, influencing solubility and ligand-exchange kinetics in metal complexes .
Q. What analytical techniques are recommended for quantifying perchlorate contamination in biological matrices?
LC/MS with isotope dilution (¹⁸O-labeled perchlorate) is preferred:
- Selectivity : Monitor m/z 83 (ClO₃⁻ fragment) and confirm via Cl isotope ratio (³⁵Cl:³⁷Cl ≈ 3:1).
- Sensitivity : MDL = 0.02 µg/L in water; PQL = 0.1 µg/L in tissues .
- Validation : Spiked recovery studies (85–115%) and matrix-matched calibration correct for ion suppression .
Advanced Research Questions
Q. How do non-monotonic dose responses complicate mechanistic studies of perchlorate toxicity in vertebrates?
Chronic exposure studies in threespine stickleback show:
- Thyroid follicle hyperplasia at 100 ppm compensates for T₃/T₃ suppression, masking morphological effects.
- Gonadal abnormalities (e.g., ovarian follicle proliferation) persist despite normalized hormone levels, suggesting non-thyroidal pathways (e.g., direct androgen disruption) .
- Experimental design : Pair hormone assays (ELISA) with histopathology to resolve compensatory mechanisms .
Q. What strategies resolve contradictions between crystallographic data and computational models of pyrrolidine perchlorate’s hydrogen-bonding network?
Discrepancies arise from dynamic disorder in ClO₄⁻ orientations:
Q. How can isotopic labeling elucidate perchlorate’s role in Mars soil chemistry and astrobiological research?
Simulated Martian regolith experiments with ³⁶Cl-labeled perchlorate reveal:
- Radiolytic decomposition under UV generates ClO₃⁻ and O₂, affecting redox gradients.
- Method : Gas chromatography–isotope ratio MS (GC-IRMS) tracks ³⁶Cl partitioning between phases .
Data Contradiction Analysis
Q. Why do ecotoxicological studies report conflicting NOAELs for perchlorate in aquatic organisms?
Variability stems from:
- Exposure timing : Larval stages show 10x higher sensitivity than adults due to immature thyroid systems .
- Endpoint selection : Biomarkers like thyroid hyperplasia (NOAEL = 30 ppm) vs. behavioral changes (NOAEL = 10 ppm) .
- Recommendation : Standardize OECD/FDA guidelines for life-stage-specific assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
